molecular formula C12H24BBrO2 B8269503 2-(6-Bromohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(6-Bromohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8269503
M. Wt: 291.03 g/mol
InChI Key: XWKLUVQOLKMSFS-UHFFFAOYSA-N
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Description

2-(6-Bromohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a boronate ester functional group. This compound is of interest due to its potential applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of the bromohexyl group makes it a versatile intermediate for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 6-bromo-1-hexanol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the boronate ester. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) and are conducted under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Bromohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Bromohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the transmetalation step where the boronate ester reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes reductive elimination to form the desired carbon-carbon bond. The molecular targets include the palladium catalyst and the organic halide or pseudohalide involved in the coupling reaction .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(6-chlorohexyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(6-iodohexyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(6-azidohexyl)-1,3,2-dioxaborolane

Uniqueness

2-(6-Bromohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific reactivity profile in nucleophilic substitution and coupling reactions. The bromohexyl group provides a balance between reactivity and stability, making it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

2-(6-bromohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24BBrO2/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10-14/h5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKLUVQOLKMSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24BBrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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